Difluoroacetic acid

Description

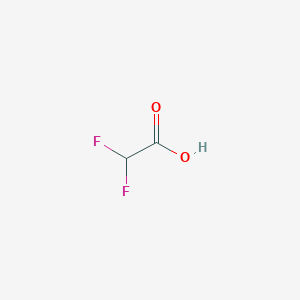

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWZKZYHONABLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2218-52-2 (hydrochloride salt), 383-88-0 (silver(+1) salt) | |

| Record name | Difluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2059932 | |

| Record name | Difluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-73-7 | |

| Record name | Difluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Difluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQK1C95K3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Fluorinated Workhorse: A Technical History of Difluoroacetic Acid

For the pioneers of pharmaceutical and materials science, this in-depth guide illuminates the historical discovery and early synthetic routes of difluoroacetic acid (DFA), a compound that has evolved from a laboratory curiosity to a cornerstone of modern chemistry. This document provides a detailed account of its initial synthesis, the key figures behind its discovery, and the foundational experimental protocols that paved the way for its contemporary applications.

Unveiling a New Class of Organic Acids: The Late 19th and Early 20th Century

The discovery of this compound is deeply rooted in the pioneering era of organofluorine chemistry, a field that burgeoned in the late 19th and early 20th centuries. While a singular "eureka" moment for the discovery of this compound is not explicitly documented, the body of work from this period strongly attributes its first synthesis and characterization to the Belgian chemist Frédéric Swarts . A preeminent figure in the study of fluorine-containing organic compounds, Swarts developed novel methods for introducing fluorine into organic molecules, most notably through halogen exchange reactions.

Evidence suggests that this compound was known to the scientific community by the early 1900s. A 1909 publication in the Zeitschrift für Physikalische Chemie by R. Wegscheider reported the acid dissociation constant (pKa) of this compound, indicating that the compound was not only synthesized but also undergoing physical characterization by this time. Swarts' own publications in the Bulletin de l'Académie Royale de Belgique and Bulletin de la Société Chimique de Belgique around 1903 are considered the most probable sources for the first detailed descriptions of its synthesis.

The primary method for the initial preparation of this compound was the halogen exchange reaction , a cornerstone of Swarts' contributions to organic chemistry. This method, revolutionary for its time, involved the substitution of chlorine atoms with fluorine atoms in a precursor molecule.

The Foundational Synthesis: Halogen Exchange of Dichloroacetic Acid

The most probable route for the first synthesis of this compound by Frédéric Swarts and his contemporaries was the reaction of a salt of dichloroacetic acid with an inorganic fluoride (B91410). This method remains a viable and illustrative example of early organofluorine synthesis.

Experimental Protocol: Synthesis of this compound from Dichloroacetic Acid

The following protocol is a reconstruction of the likely early synthesis method, based on historical accounts and later refinements of the halogen exchange reaction.

Objective: To synthesize this compound by reacting potassium dichloroacetate (B87207) with potassium fluoride.

Materials:

-

Dichloroacetic acid (CHCl₂COOH)

-

Potassium carbonate (K₂CO₃)

-

Potassium fluoride (KF)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Apparatus for heating under reflux, distillation, and filtration

Methodology:

-

Neutralization of Dichloroacetic Acid: Dichloroacetic acid is first neutralized with potassium carbonate in an aqueous solution to form potassium dichloroacetate. This step is crucial to prevent side reactions and to have the carboxylate salt ready for the subsequent halogen exchange.

-

Halogen Exchange Reaction: The aqueous solution of potassium dichloroacetate is then treated with a stoichiometric excess of potassium fluoride. The mixture is heated under reflux for several hours. During this time, the chlorine atoms on the alpha-carbon of the dichloroacetate are displaced by fluorine atoms from the potassium fluoride, yielding potassium difluoroacetate (B1230586).[1][2]

-

Acidification and Extraction: After the reaction is complete, the mixture is cooled. Concentrated sulfuric acid is carefully added to the solution to protonate the difluoroacetate salt, forming free this compound. The acidified solution is then extracted with diethyl ether to isolate the organic acid.

-

Purification: The ethereal extract is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the ether is removed by distillation. The crude this compound is then purified by fractional distillation.

Early Characterization and Physicochemical Properties

Early investigations into this compound focused on establishing its fundamental physical and chemical properties. The data from these initial studies laid the groundwork for its future applications.

| Property | Reported Value (Early 20th Century) | Modern Accepted Value |

| Molecular Formula | C₂H₂F₂O₂ | C₂H₂F₂O₂ |

| Molecular Weight | ~96 g/mol | 96.03 g/mol |

| Boiling Point | Not consistently reported | 132-134 °C[2] |

| Melting Point | Not consistently reported | -1 °C[2] |

| Acidity (pKa) | ~1.24 (Wegscheider, 1909) | 1.33 |

Note: Early reported values are approximate and may have varied due to impurities and less precise measurement techniques.

The Logic of Halogen Exchange

The choice of a halogen exchange reaction was a logical and innovative approach for the time. It bypassed the need to handle highly reactive and hazardous elemental fluorine, which was a significant challenge for early chemists. The reaction proceeds through a nucleophilic substitution mechanism.

Conclusion: From a Historical Milestone to a Modern Reagent

The initial synthesis of this compound by Frédéric Swarts and his contemporaries marked a significant milestone in the development of organofluorine chemistry. The halogen exchange method, though refined over the past century, remains a testament to the ingenuity of these early pioneers. The foundational knowledge of its synthesis and properties established over a century ago has enabled the widespread use of this compound in modern drug discovery, agrochemicals, and materials science, solidifying its place as a vital tool in the chemist's arsenal.

References

An In-depth Technical Guide to the Synthesis and Characterization of Difluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetic acid (DFAA), with the chemical formula CHF₂COOH, is an organofluorine compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] As a structural analog of acetic acid, the presence of two fluorine atoms on the alpha-carbon imparts unique chemical properties, including strong acidity (pKa ≈ 1.33) and the ability to serve as a versatile building block in organic synthesis.[3] Its application in drug development is noteworthy, where the introduction of a difluoromethyl group can enhance metabolic stability, membrane permeation, and overall pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[2] This guide provides a detailed overview of common synthesis methodologies, comprehensive characterization techniques, and relevant experimental protocols.

Synthesis of this compound

Several synthetic routes to this compound have been established, ranging from halogen exchange reactions to the hydrolysis of ester precursors. The choice of method often depends on the desired scale, available starting materials, and required purity.

Method 1: Halogen Exchange from Dichloroacetic Acid

One of the most direct methods involves the substitution of chlorine atoms with fluorine using a fluoride (B91410) salt. This halogen exchange (Halex) reaction is efficient and high-yielding.[4]

Reaction Scheme: Cl₂CHCOOH + 2KF → F₂CHCOOH + 2KCl

Experimental Protocol:

-

Materials: Dichloroacetic acid, potassium fluoride (KF), water.

-

Procedure:

-

Dissolve 18 g of potassium fluoride (KF) in 14 mL of water in a suitable reaction vessel.[4]

-

Add 2 g of dichloroacetic acid to the aqueous KF solution.[4]

-

Heat the mixture to 150 °C and maintain stirring at this temperature for approximately 6 minutes.[4]

-

Cool the reaction mixture to room temperature.[4]

-

The resulting aqueous solution containing this compound can be analyzed directly or subjected to further purification, such as extraction with an organic solvent (e.g., ether) after acidification, followed by distillation.[4]

-

Method 2: Transesterification of Ethyl Difluoroacetate (B1230586)

This method involves the reaction of a this compound ester with another carboxylic acid, such as formic acid or trifluoroacetic acid (TFA), to yield DFAA.[5][6] The process leverages the formation of a more volatile ester byproduct, which can be removed by distillation to drive the reaction to completion.[6]

Reaction Scheme: F₂CHCOOCH₂CH₃ + RCOOH ⇌ F₂CHCOOH + RCOOCH₂CH₃ (where R = H or CF₃)

Experimental Protocol (using Formic Acid):

-

Materials: Ethyl difluoroacetate, formic acid, sulfuric acid (98%).

-

Procedure:

-

Combine 20 g (0.161 mol) of ethyl difluoroacetate, 7.4 g (0.161 mol) of formic acid, and 0.1 g of 98% sulfuric acid in a glass reactor equipped with a distillation column.[6]

-

Heat the reaction medium to 70 °C at atmospheric pressure.[6]

-

Maintain the reaction at this temperature. The lower-boiling ethyl formate (B1220265) byproduct will begin to distill.[6]

-

Collect the ethyl formate distillate, keeping the temperature at the top of the column constant at 55 °C.[6]

-

Continue the distillation until all the ethyl difluoroacetate has been consumed. The remaining this compound at the bottom of the reactor can be purified further if necessary.[6]

-

Method 3: From Tetrafluoroethylene (B6358150) (TFE)

This compound can be prepared from the industrial feedstock tetrafluoroethylene. The process involves reacting TFE with an aqueous solution of an inorganic base to form the corresponding difluoroacetate salt, which is subsequently acidified.[7][8]

Reaction Scheme:

-

CF₂=CF₂ + Base (e.g., KOH) → F₂CHCOOK + KF

-

F₂CHCOOK + Acid (e.g., HCl) → F₂CHCOOH + KCl

Experimental Protocol:

-

Materials: Tetrafluoroethylene (TFE), potassium hydroxide (B78521) (KOH) solution (10 M), acetonitrile (B52724), hydrochloric acid (HCl).

-

Procedure:

-

React tetrafluoroethylene (0.1 moles) with a 10 M aqueous solution of KOH (78 mL) in the presence of acetonitrile (60 mL) in a pressure-safe vessel.[7]

-

Allow the reaction to proceed for approximately 22 hours with stirring.[7]

-

After the reaction is complete, cool the mixture to room temperature and discharge the liquid. NMR analysis can confirm the quantitative conversion of TFE to the potassium salt of this compound.[7][8]

-

Remove the solvents under reduced pressure.[8]

-

Acidify the remaining mixture by adding concentrated HCl while cooling.[8]

-

Extract the this compound product several times with diethyl ether.[8]

-

The final product can be isolated by distillation of the combined and dried organic extracts.

-

Summary of Synthesis Data

| Method | Starting Material | Key Reagents | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

| Halogen Exchange | Dichloroacetic Acid | KF, H₂O | 150 | 6 min | 94 | - | [4] |

| Transesterification | Ethyl Difluoroacetate | Formic Acid, H₂SO₄ | 70 | - | 95 | >98 | [6] |

| Transesterification | Ethyl Difluoroacetate | Trifluoroacetic Acid | 85 | - | >99 | 99.5 | [5] |

| From TFE | Tetrafluoroethylene | KOH, Acetonitrile | Room Temp. | 22 h | Quantitative | 98 | [7] |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. For DFAA, both ¹H and ¹⁹F NMR are highly informative.[4][6]

-

¹H NMR: The spectrum is characterized by a triplet for the α-proton (CHF₂) due to coupling with the two adjacent fluorine atoms.

-

¹⁹F NMR: The spectrum typically shows a doublet for the two equivalent fluorine atoms, resulting from coupling to the single α-proton.[9] The large chemical shift range of ¹⁹F NMR minimizes the chance of signal overlap.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of DFAA will show characteristic absorption bands. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid group (typically ~2500-3300 cm⁻¹).

-

A strong C=O (carbonyl) stretch from the carboxylic acid group (typically ~1700-1760 cm⁻¹).

-

Strong C-F stretching bands (typically in the 1000-1400 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of functional groups like -OH and -COOH. The NIST Chemistry WebBook provides reference mass spectra for this compound.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both analysis and purification. DFAA can be analyzed using mixed-mode columns with a mobile phase of acetonitrile, water, and an acid buffer, with UV detection at 200 nm.[13] Interestingly, DFAA is also used as an effective mobile phase modifier in the LC-MS analysis of proteins, serving as an alternative to trifluoroacetic acid (TFA) to improve MS sensitivity while maintaining good chromatographic separation.[14][15][16]

Summary of Characterization Data

| Technique | Feature | Typical Value / Observation | Reference |

| ¹H NMR | α-Proton (CHF₂) | Triplet | [4][6] |

| ¹⁹F NMR | Fluorine atoms (CHF₂) | Doublet | [9] |

| IR Spectroscopy | C=O Stretch | ~1700-1760 cm⁻¹ | [10] |

| O-H Stretch | Broad, ~2500-3300 cm⁻¹ | [10] | |

| C-F Stretch | ~1000-1400 cm⁻¹ | [10] | |

| Mass Spec. | Molecular Weight | 96.03 g/mol | [10][11] |

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for DFAA production and specific synthesis pathways.

References

- 1. Discover the Future of Difluoro Acetic Acid: Benefits, Applications, and Market Insights for 2025 [chuanghaibio.com]

- 2. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US9120740B2 - Method for preparing this compound - Google Patents [patents.google.com]

- 7. US8933268B2 - Process for the preparation of difluroacetic acid - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. magritek.com [magritek.com]

- 10. This compound | C2H2F2O2 | CID 9788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]

- 16. Effect of this compound and biological matrices on the development of a liquid chromatography-triple quadrupole mass spectrometry method for determination of intact growth factor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Difluoroacetic Acid: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of difluoroacetic acid (DFAA), a halogenated carboxylic acid of significant interest in pharmaceutical and chemical research. This document covers its chemical identity, physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its role in drug development and analytical sciences. Detailed experimental protocols for its synthesis and use as a difluoromethylating agent and an LC-MS mobile phase modifier are provided. Additionally, this guide includes safety and handling information pertinent to a laboratory setting.

Chemical Identity and Properties

This compound, with the chemical formula C₂H₂F₂O₂, is a structural analog of acetic acid where two alpha-hydrogens are replaced by fluorine atoms.[1] This substitution significantly impacts its chemical and physical properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The strong electron-withdrawing nature of the fluorine atoms results in a significantly lower pKa compared to acetic acid, making it a much stronger acid.

| Property | Value | Units | References |

| Molecular Weight | 96.03 | g/mol | [4] |

| Appearance | Colorless to light brown liquid | - | [4][5] |

| Density | 1.526 (at 25 °C) | g/mL | [6] |

| Melting Point | -1 | °C | [4][5] |

| Boiling Point | 132-134 | °C | [5][6] |

| Solubility in Water | Miscible | - | [6] |

| Acidity (pKa) | 1.13 - 1.33 (at 25 °C) | - | [5][6][7] |

| Refractive Index (n20/D) | 1.344 | - | [5] |

| Flash Point | 78 | °C | [6] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Reference |

| ¹H | CDCl₃ | 6.37 | Doublet | 50 Hz | [5] |

| ¹⁹F | CDCl₃ | -128.5 | Doublet | 50 Hz | [5] |

Note: NMR data can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) | [8] |

| 1710-1730 | Strong, Sharp | C=O stretch (carbonyl) | [8] |

| ~1300 | Medium | C-O stretch | [8] |

| 1000-1300 | Strong | C-F stretch | - |

Synthesis and Purification

This compound can be synthesized via several routes. A common laboratory-scale preparation involves the halogen exchange reaction of dichloroacetic acid with potassium fluoride (B91410).

Synthesis from Dichloroacetic Acid

A prevalent method for synthesizing this compound is through the reaction of dichloroacetic acid with potassium fluoride in water.[9]

-

Preparation: In a suitable reaction vessel, dissolve 18 g of potassium fluoride (KF) in 14 mL of water.[9]

-

Reaction: To the aqueous KF solution, add 2 g of dichloroacetic acid.[9]

-

Heating: Heat the reaction mixture to 150 °C and maintain this temperature while stirring for 6 minutes.[9]

-

Cool-down: After the reaction is complete, cool the vessel to room temperature.[9]

-

Analysis: The resulting aqueous solution can be analyzed by ¹H NMR and ¹⁹F NMR to confirm the conversion to this compound. This method has been reported to yield a 94% conversion rate.[9]

References

- 1. This compound as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 2. This compound as a New C–H Difluoromethylation Reagent - SYNFORM - Thieme Chemistry [thieme.de]

- 3. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Difluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroacetic acid (DFA), with the chemical formula CHF₂COOH, is an important organofluorine compound utilized as a versatile reagent in organic synthesis and as an intermediate in the pharmaceutical and agrochemical industries. Its unique chemical and physical properties, largely dictated by the presence of two highly electronegative fluorine atoms on the alpha-carbon, warrant a detailed understanding of its molecular structure and bonding. This technical guide provides a comprehensive analysis of the chemical architecture of this compound, including its molecular geometry, electronic properties, and spectroscopic signatures. All quantitative data is summarized in structured tables, and key concepts are illustrated with diagrams generated using Graphviz (DOT language). Detailed experimental protocols for the synthesis and characterization of DFA are also provided to support practical application and further research.

Molecular Structure and Geometry

The molecular structure of this compound has been determined with precision using gas-phase electron diffraction. This technique provides detailed information about the spatial arrangement of the atoms, including bond lengths and angles, in the molecule's unperturbed gaseous state.

A key study conducted by Bijen and Derissen in 1975 revealed that gaseous this compound at 140 °C exists as a mixture of two primary conformers. The predominant conformation, accounting for approximately 74% of the molecules, has the difluoromethyl group (CHF₂) rotated 82.5° away from a position where the hydrogen atom is eclipsed with the carbonyl (C=O) bond. A minor conformation, making up the remainder, features a rotation of 18° from this eclipsed position.[1][2]

Data Presentation: Molecular Geometry

The geometric parameters of this compound, as determined by gas-phase electron diffraction, are summarized in the table below.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-C | 1.53 |

| C=O | 1.21 | |

| C-O | 1.36 | |

| C-F | 1.35 | |

| C-H | 1.10 | |

| Bond Angles (°) | O=C-O | 125 |

| C-C=O | 125 | |

| C-C-O | 110 | |

| F-C-F | 108 | |

| H-C-F | 109 |

Data sourced from a gas-phase electron diffraction study. It is important to note that these values represent thermal average distances and may vary slightly in different physical states or when complexed with other molecules.

Chemical Bonding, Hybridization, and Electronic Effects

The bonding in this compound can be understood through the principles of orbital hybridization and the significant influence of its constituent atoms' electronegativity.

Orbital Hybridization

The carbon atoms in this compound exhibit different hybridization states, which dictate the molecule's geometry and reactivity.

-

Carbonyl Carbon (C=O): This carbon is sp² hybridized, forming three sigma (σ) bonds with the carbonyl oxygen, the hydroxyl oxygen, and the alpha-carbon. The remaining p-orbital on the carbon overlaps with a p-orbital on the carbonyl oxygen to form a pi (π) bond. This sp² hybridization results in a trigonal planar geometry around the carbonyl carbon, with bond angles of approximately 120°.

-

Alpha-Carbon (CHF₂): The carbon atom bonded to the two fluorine atoms is sp³ hybridized. It forms four sigma (σ) bonds: one with the carbonyl carbon, two with the fluorine atoms, and one with the hydrogen atom. This sp³ hybridization leads to a tetrahedral geometry around the alpha-carbon.

Inductive Effect

Fluorine is the most electronegative element, and its presence in this compound has a profound impact on the molecule's electronic properties. The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). They pull electron density away from the alpha-carbon and, subsequently, from the entire carboxylic acid group. This inductive withdrawal of electron density has several important consequences:

-

Increased Acidity: The -I effect polarizes the O-H bond in the carboxyl group, making the proton more acidic and easier to remove.

-

Stabilization of the Conjugate Base: Upon deprotonation, the resulting difluoroacetate (B1230586) anion is stabilized because the negative charge is dispersed by the electron-withdrawing fluorine atoms.

Resonance

Like all carboxylic acids, the carboxylate anion of this compound is stabilized by resonance. The negative charge is delocalized across the two oxygen atoms, meaning that each oxygen atom bears a partial negative charge. This delocalization significantly increases the stability of the anion, further contributing to the acidity of the parent molecule.

// Manually add double bonds and partial charges edge [style=invis]; node [shape=plaintext, fontsize=12, fontcolor="#EA4335"]; db1 [label="="]; db2 [label="="]; delta1 [label="δ⁻"]; delta2 [label="δ⁻"];

// Position the double bonds and partial charges edge [color="#202124", style=solid, arrowhead=none]; struct1:c:e -> db1:w [style=invis]; db1:e -> struct1:o1:w [style=invis]; struct2:c:e -> db2:w [style=invis]; db2:e -> struct2:o2:w [style=invis];

edge [style=invis]; hybrid:o1 -> delta1 [dir=none]; hybrid:o2 -> delta2 [dir=none]; }

Physicochemical and Spectroscopic Properties

The unique structural and electronic features of this compound give rise to its characteristic physical and spectroscopic properties.

Data Presentation: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂H₂F₂O₂ |

| Molar Mass | 96.03 g/mol |

| Appearance | Colorless liquid |

| Density | 1.526 g/cm³ (at 25 °C)[3] |

| Melting Point | -1 °C[3] |

| Boiling Point | 132–134 °C[3] |

| Acidity (pKa) | ~1.13 - 1.33 |

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of this compound.

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the functional groups present:

-

O-H Stretching: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretching: A strong, sharp absorption appears around 1710-1760 cm⁻¹. The electron-withdrawing effect of the fluorine atoms can shift this peak to a higher frequency compared to non-fluorinated carboxylic acids.

-

C-O Stretching: A medium intensity band is typically found in the 1210-1320 cm⁻¹ region.

-

C-F Stretching: Strong absorption bands corresponding to the C-F bonds are expected in the 1000-1400 cm⁻¹ region.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton on the alpha-carbon (CHF₂) typically appears as a triplet due to coupling with the two adjacent fluorine atoms. The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet far downfield, typically above 10 ppm. Its chemical shift is sensitive to concentration and the solvent used.

-

¹⁹F NMR: The two fluorine atoms are chemically equivalent and will give rise to a single signal. This signal will be split into a doublet due to coupling with the single proton on the alpha-carbon. The chemical shift of fluorine is sensitive to its electronic environment.

Data Presentation: Spectroscopic Data

| Technique | Region/Chemical Shift (ppm) | Assignment | Description |

| IR | 2500-3300 cm⁻¹ | O-H stretch | Strong, very broad |

| 1710-1760 cm⁻¹ | C=O stretch | Strong, sharp | |

| 1210-1320 cm⁻¹ | C-O stretch | Medium | |

| 1000-1400 cm⁻¹ | C-F stretch | Strong | |

| ¹H NMR | > 10 ppm | -COOH | Broad singlet |

| ~5.8 - 6.2 ppm | -CHF₂- | Triplet | |

| ¹⁹F NMR | ~ -126 to -128 ppm | -CHF₂- | Doublet |

Experimental Protocols

Synthesis of this compound

4.1.1. From Dichloroacetic Acid

This method involves a halogen exchange reaction.

-

Materials: Dichloroacetic acid, potassium fluoride (B91410) (KF), water.

-

Procedure:

-

Dissolve 18 g of KF in 14 mL of water in a suitable reaction vessel.

-

Add 2 g of dichloroacetic acid to the aqueous KF solution.

-

Heat the mixture to 150 °C and stir vigorously for approximately 6 minutes.[4]

-

Cool the reaction mixture to room temperature.

-

The conversion to this compound can be monitored by ¹H and ¹⁹F NMR. This protocol typically results in a high yield (around 94%).[4]

-

4.1.2. From Ethyl Difluoroacetate

This method involves the transesterification of ethyl difluoroacetate.

-

Materials: Ethyl difluoroacetate, formic acid, sulfuric acid (98%).

-

Procedure:

-

In a glass reactor equipped with a distillation column, combine 20 g (0.161 mol) of ethyl difluoroacetate, 7.4 g (0.161 mol) of formic acid, and 0.1 g of 98% sulfuric acid.[5]

-

Heat the reaction mixture to 70 °C at atmospheric pressure.

-

Maintain a total reflux until the temperature at the top of the distillation column stabilizes at 55 °C.[5]

-

Collect the ethyl formate (B1220265) fraction by distillation, keeping the column top temperature at 55 °C.[5]

-

The remaining product in the reactor is this compound, which can be further purified by distillation (boiling point ~133 °C).[5]

-

Characterization Methods

4.2.1. Gas-Phase Electron Diffraction (GED)

-

Principle: A high-energy beam of electrons is directed at a gaseous sample of the molecule. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings. The analysis of the spacing and intensity of these rings allows for the determination of the distances between all pairs of atoms in the molecule.[6]

-

Methodology:

-

The this compound sample is heated to a gaseous state (e.g., 140 °C) and introduced into a high-vacuum chamber.

-

A monochromatic electron beam is passed through the gas jet.

-

The scattered electrons are detected on a photographic plate or a digital detector.

-

The resulting diffraction pattern is analyzed to generate a radial distribution curve, from which bond lengths and angles are derived by fitting a molecular model to the experimental data.[6]

-

4.2.2. NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H NMR, is typically added. For ¹⁹F NMR, an external standard like trifluoroacetic acid in a capillary insert may be used.

-

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹⁹F NMR, the spectrometer is tuned to the fluorine frequency. To obtain quantitative data with high accuracy, the relaxation delay should be set to at least five times the longitudinal relaxation time (T1) of the signals of interest.[7]

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts (δ), integration (relative number of nuclei), and multiplicity (splitting pattern due to J-coupling).

Conclusion

The chemical structure and bonding of this compound are defined by the interplay between the sp² and sp³ hybridized carbon centers and the potent inductive effect of the two fluorine atoms. This unique arrangement results in a molecule with high acidity and distinct spectroscopic properties. The detailed structural parameters obtained from gas-phase electron diffraction, combined with comprehensive spectroscopic data, provide a complete picture of this important chemical entity. The experimental protocols outlined herein offer a practical guide for the synthesis and characterization of this compound, supporting its continued application in research and development.

References

- 1. On the molecular structure of this compound as investigated by means of gas electron diffraction [dspace.library.uu.nl]

- 2. researchgate.net [researchgate.net]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Acidity and pKa of Difluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of difluoroacetic acid (DFA), a compound of interest in various chemical and pharmaceutical applications. This document details its dissociation constant, compares its acidity to related haloacetic acids, outlines the experimental methods for pKa determination, and illustrates its dissociation behavior.

Core Concepts: Acidity and pKa

The acidity of a compound in solution is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa (-log Ka). A lower pKa value indicates a stronger acid, signifying a greater tendency to donate a proton (H⁺) in an aqueous solution. The acidity of haloacetic acids is significantly influenced by the inductive effect of the halogen substituents. The high electronegativity of fluorine atoms in this compound draws electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and thereby increasing the acidity of the molecule.[1][2]

Quantitative Data: pKa of this compound and Related Compounds

The pKa of this compound has been experimentally determined, with values reported in the literature. For comparative purposes, the pKa values of acetic acid, monofluoroacetic acid (MFA), and trifluoroacetic acid (TFA) are also presented.

| Compound Name | Chemical Formula | pKa Value | Measurement Temperature (°C) |

| Acetic Acid | CH₃COOH | ~4.76 | 25 |

| Monofluoroacetic Acid | CH₂FCOOH | 2.58 ± 0.03 | Not Specified |

| This compound | CHF₂COOH | 1.22 ± 0.03 [3][4][5][6] | Not Specified |

| This compound | CHF₂COOH | 1.33 [7][8][9][10] | 25[7][10] |

| Trifluoroacetic Acid | CF₃COOH | 0.03 ± 0.08 | Not Specified |

Note: The slight variation in the reported pKa values for this compound may be attributed to different experimental conditions or methodologies.

The trend in acidity is clear: as the number of fluorine atoms on the alpha-carbon increases, the pKa decreases, and the acid becomes stronger.[3] This is a direct consequence of the increasing inductive effect of the additional fluorine atoms.

Experimental Protocol: pKa Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

The experimental determination of the pKa of this compound and other fluoroacetic acids has been effectively carried out using ¹⁹F and ¹H NMR-based chemical shift perturbation.[3][4][5][6] The fundamental principle of this method is that the chemical shift of the fluorine and hydrogen nuclei near the carboxylic acid group is sensitive to the protonation state of the acid. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined.

Summary of Methodology:

-

Sample Preparation : A solution of this compound of known concentration is prepared in a suitable solvent system, often a mixture of water and a small amount of an organic solvent like methanol (B129727) to ensure solubility.[3] A series of buffers with known pH values are also prepared.

-

NMR Spectroscopy : A small amount of the this compound solution is added to each buffer solution. The ¹⁹F and/or ¹H NMR spectrum of each sample is then recorded.

-

Data Analysis : The chemical shift of the fluorine or hydrogen nuclei on the carbon adjacent to the carboxylic acid is measured for each sample at a different pH.

-

Titration Curve Generation : A plot of the chemical shift versus pH is created. This plot will show a sigmoidal curve.

-

pKa Determination : The pKa is the pH at which the concentrations of the protonated acid (CHF₂COOH) and its conjugate base (CHF₂COO⁻) are equal. This corresponds to the inflection point of the sigmoidal titration curve.

Purification of this compound:

For accurate pKa determination, the purity of the this compound is crucial. A common purification method involves distillation over phosphorus pentoxide (P₂O₅) to remove any water content.[8][10]

Mandatory Visualizations

Logical Relationship: Factors Influencing the Acidity of Fluoroacetic Acids

Caption: Inductive effect's influence on acidity.

Experimental Workflow: pKa Determination via NMR Spectroscopy

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 381-73-7 [chemicalbook.com]

- 8. This compound CAS#: 381-73-7 [m.chemicalbook.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Electrochemical Properties of Difluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetic acid (DFAA), with the chemical formula CHF₂COOH, is an important organofluorine compound that has garnered significant interest in various fields, including pharmaceuticals and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms on the alpha-carbon, influence its reactivity and make it a valuable reagent in organic synthesis.[1][2][3][4] The electrochemical behavior of this compound is of particular interest as it underpins its application in novel synthetic methodologies, such as the introduction of the difluoromethyl group (CF₂H) into organic molecules. This guide provides a comprehensive overview of the available knowledge on the electrochemical properties of DFAA, focusing on its role in electrochemical reactions and the methodologies used for its study.

Electrochemical Applications of this compound

The primary electrochemical application of this compound lies in its use as a precursor for the generation of the difluoromethyl radical (•CF₂H). This reactive intermediate is highly valuable in medicinal chemistry for the synthesis of difluoromethylated compounds, as the CF₂H group can act as a lipophilic and metabolically stable bioisostere of a hydroxyl or thiol group.

Electrochemical methods offer a green and efficient alternative to traditional chemical methods for generating this radical. The process typically involves the anodic oxidation of the difluoroacetate (B1230586) anion, leading to decarboxylation and the formation of the •CF₂H radical. This radical can then participate in various organic transformations, most notably hydrodifluoromethylation of alkenes.[5][6]

Core Electrochemical Behavior

The electrochemical behavior of this compound is intrinsically linked to the oxidation of its carboxylate form, difluoroacetate (CHF₂COO⁻). The general mechanism is believed to proceed via a Kolbe-type decarboxylation process upon anodic oxidation.

Proposed Anodic Oxidation Mechanism:

-

Deprotonation: this compound is deprotonated in solution to form the difluoroacetate anion. CHF₂COOH ⇌ CHF₂COO⁻ + H⁺

-

Electron Transfer: The difluoroacetate anion is oxidized at the anode, losing one electron to form a difluoroacetoxy radical. CHF₂COO⁻ → •OOCCHF₂ + e⁻

-

Decarboxylation: The unstable difluoroacetoxy radical rapidly undergoes decarboxylation to generate a difluoromethyl radical and carbon dioxide. •OOCCHF₂ → •CHF₂ + CO₂

This generated difluoromethyl radical is the key reactive species that drives subsequent chemical reactions. The feasibility and efficiency of this process are dependent on the oxidation potential of the difluoroacetate anion. While exact values are not consistently reported, studies on similar fluorinated carboxylic acids suggest that the oxidation potential is relatively high, necessitating the use of appropriate electrochemical conditions and electrode materials.

Experimental Protocols for Electrochemical Analysis

Cyclic voltammetry (CV) is the most common technique used to investigate the electrochemical properties of compounds like this compound.[7][8][9] It provides valuable qualitative and quantitative information about the redox processes, including the potentials at which oxidation and reduction occur and the stability of the electrochemically generated species.

Below is a generalized experimental protocol for conducting cyclic voltammetry on this compound, based on standard practices reported in the literature for similar compounds.

General Cyclic Voltammetry Protocol

Objective: To determine the oxidation potential of this compound and characterize its electrochemical behavior.

1. Materials and Equipment:

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell.

-

Working Electrode: A glassy carbon electrode is commonly used. Other options include platinum or boron-doped diamond electrodes.[10]

-

Reference Electrode: A standard silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).[11][12]

-

Counter Electrode: A platinum wire or graphite (B72142) rod.[11]

-

Solvent: A polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). The solvent must be of high purity and dry.

-

Supporting Electrolyte: A salt to ensure sufficient conductivity of the solution, typically a tetra-n-butylammonium salt such as tetra-n-butylammonium hexafluorophosphate (B91526) (nBu₄NPF₆) or tetra-n-butylammonium tetrafluoroborate (B81430) (nBu₄NBF₄) at a concentration of 0.1 M.

-

Analyte Solution: A solution of this compound in the solvent with the supporting electrolyte. The concentration of DFAA is typically in the millimolar (mM) range (e.g., 1-10 mM).

-

Inert Gas: High-purity nitrogen or argon for deaerating the solution.

2. Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment, and then dry it.

-

Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M nBu₄NPF₆) in the chosen solvent (e.g., acetonitrile). Dissolve the desired amount of this compound in this solution to achieve the target concentration (e.g., 5 mM).

-

Deaeration: Transfer the analyte solution to the electrochemical cell and purge with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deaerated analyte solution.

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat. A typical experiment would involve scanning the potential from an initial value where no reaction occurs towards a more positive potential to observe the oxidation of difluoroacetate.

-

Potential Range: A suitable starting point could be from 0 V to +2.5 V (vs. Ag/AgCl). The range should be wide enough to observe the oxidation peak.

-

Scan Rate (ν): Start with a typical scan rate of 100 mV/s. The scan rate can be varied (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical process.

-

Cycles: Record at least one full cycle (forward and reverse scan).

-

-

Data Analysis:

-

The resulting plot of current versus potential is the cyclic voltammogram.

-

Identify the anodic peak potential (Epa), which corresponds to the oxidation of the difluoroacetate anion.

-

Observe the presence or absence of a corresponding reduction peak on the reverse scan. The absence of a reduction peak would suggest an irreversible process, consistent with the proposed mechanism involving rapid decarboxylation.

-

Data Presentation

Due to the lack of specific quantitative data in the reviewed literature, a table summarizing these properties cannot be provided at this time. Should such data become available, it would be presented as follows:

Table 1: Hypothetical Electrochemical Data for this compound

| Parameter | Value (V vs. ref) | Reference Electrode | Solvent | Supporting Electrolyte | Working Electrode | Scan Rate (mV/s) |

| Oxidation Potential (Epa) | Value | Ag/AgCl | Acetonitrile | 0.1 M nBu₄NPF₆ | Glassy Carbon | 100 |

| Reduction Potential (Epc) | Value | Ag/AgCl | Acetonitrile | 0.1 M nBu₄NPF₆ | Glassy Carbon | 100 |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the electrochemical analysis of this compound using cyclic voltammetry.

The following diagram illustrates the proposed signaling pathway for the anodic oxidation of this compound.

Conclusion

This compound serves as a valuable precursor in electrochemical synthesis, particularly for the generation of the difluoromethyl radical. While detailed quantitative data on its electrochemical properties remain elusive in readily available literature, the underlying principles of its anodic oxidation are understood to follow a Kolbe-type decarboxylation mechanism. The generalized experimental protocol for cyclic voltammetry provided in this guide offers a robust framework for researchers to investigate the electrochemical behavior of DFAA and similar compounds. Further research is warranted to precisely quantify the oxidation and reduction potentials of this compound to facilitate the optimization of electrochemical synthetic methods that utilize this important fluorinated building block.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H2F2O2 | CID 9788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. inlab.thu.edu.tw [inlab.thu.edu.tw]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Difluoroacetic Acid: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Review of the Safety Data Sheet (SDS) for Researchers, Scientists, and Drug Development Professionals

Difluoroacetic acid (DFAA), a halogenated carboxylic acid, is a valuable reagent in organic synthesis and pharmaceutical development. Its unique chemical properties, however, necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed analysis of the safety information for this compound, drawing from various Safety Data Sheets (SDS) to offer a comprehensive resource for laboratory personnel. All quantitative data has been consolidated into structured tables for clarity, and key experimental methodologies are described.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a combustible liquid that is corrosive and presents a lachrymatory effect (causes tearing).[1] Key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂F₂O₂ | [2] |

| Molecular Weight | 96.03 g/mol | [2] |

| Appearance | Clear, colorless to light brown liquid | [3] |

| Odor | No information available | [3] |

| Melting Point | -1 °C (30.2 °F) | [3] |

| Boiling Point | 132 - 134 °C (269.6 - 273.2 °F) at 760 mmHg | [3] |

| Flash Point | 78 °C (172.4 °F) - Closed Cup | [3] |

| Density | 1.526 g/mL at 25 °C | |

| pKa | 1.33 at 25°C | |

| Solubility in Water | Miscible | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its combustible nature, severe skin and eye corrosivity, and potential for respiratory irritation.

| GHS Classification | Hazard Statement | Signal Word | Pictogram(s) |

| Flammable liquids (Category 4) | H227: Combustible liquid | Warning | No Pictogram |

| Skin corrosion/irritation (Category 1A/1B) | H314: Causes severe skin burns and eye damage | Danger | Corrosion |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage | Danger | Corrosion |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | Exclamation Mark |

| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | Exclamation Mark |

| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | No Signal Word | No Pictogram |

Note: GHS classifications may vary slightly between suppliers.

Toxicological Information

Detailed toxicological data for this compound is limited. While it is known to be corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact, specific lethal dose values are not widely available.

| Toxicity Data | Value | Species | Route | Source(s) |

| LD50 (Oral) | No data available | - | - | [1] |

| LD50 (Dermal) | No data available | - | - | |

| LC50 (Inhalation) | 10.01 mg/L (4 h) | Rat | Vapor | |

| Skin Corrosion/Irritation | Causes severe burns | Rabbit | Dermal |

The LC50 value is provided by analogy to a similar substance, trifluoroacetic acid.

Experimental Protocols for Safety Data

The quantitative safety data presented in an SDS are derived from standardized experimental protocols. While the specific test reports for this compound are not publicly available, the methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Acute Toxicity Studies (LD50/LC50)

-

Oral LD50 (OECD 420, 423, 425): These guidelines describe methods to determine the median lethal dose after oral administration.[5] The "Up-and-Down Procedure" (OECD 425), for instance, is a sequential dosing method that uses a small number of animals to estimate the LD50 with a confidence interval.[5] The substance is administered by gavage to fasted animals, typically rats, and the animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.[6]

-

Dermal LD50 (OECD 402): This test assesses the toxicity of a substance applied to the skin.[7][8] A specified dose of the substance is applied to a shaved area of the skin of an animal, usually a rabbit or rat, and held in place with a porous gauze dressing for 24 hours.[9][10] The animals are then observed for signs of toxicity and mortality over a period of 14 days.[9]

-

Inhalation LC50 (OECD 403): This guideline is used to determine the median lethal concentration of a substance in the air.[11][12] Animals, typically rats, are exposed to the substance as a gas, vapor, or aerosol in a whole-body inhalation chamber for a set period, usually 4 hours.[11][13] The animals are then observed for toxic effects and mortality over a 14-day period.[12]

Flash Point Determination

-

Pensky-Martens Closed-Cup Method (ASTM D93): This is a standard method for determining the flash point of flammable liquids.[14][15] A brass cup is filled with the test substance and heated at a controlled rate while being stirred.[14] An ignition source is periodically introduced into the vapor space above the liquid.[16] The flash point is the lowest temperature at which the vapors ignite to produce a flash.[16] Closed-cup testers generally provide lower flash point values than open-cup methods and are a better approximation of the temperature at which the vapor pressure reaches the lower flammable limit.[14]

Autoignition Temperature

-

Standard Test Method for Autoignition Temperature of Liquid Chemicals (ASTM E659): This method determines the lowest temperature at which a liquid chemical will spontaneously ignite in air without an external ignition source.[17][18] A small sample of the liquid is injected into a heated flask, and the temperature at which ignition occurs is recorded.[19]

Safe Handling and Emergency Procedures

The safe handling of this compound is paramount to preventing exposure and injury. The following sections outline the necessary precautions and emergency responses.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. scribd.com [scribd.com]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 13. Acute inhalation toxicity study of 2-fluoroacetamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 15. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 16. shxf17.com [shxf17.com]

- 17. store.astm.org [store.astm.org]

- 18. store.astm.org [store.astm.org]

- 19. petrolube.com [petrolube.com]

An In-depth Technical Guide to the Aqueous Stability of Difluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: Difluoroacetic acid (DFAA), a halogenated organic acid, sees increasing use in pharmaceutical and chemical syntheses. Understanding its stability in aqueous solutions is critical for applications ranging from drug formulation to environmental fate assessment. This technical guide synthesizes the current, limited knowledge on DFAA's aqueous stability and provides a comprehensive framework of experimental protocols for researchers to generate crucial stability data. While publicly available quantitative data on its degradation kinetics is scarce, this document outlines industry-standard methodologies for forced degradation studies and the determination of pH-rate profiles, complete with detailed experimental workflows and templates for data presentation.

Introduction to this compound (DFAA)

This compound (CHF₂COOH) is a structural analog of acetic acid where two of the alpha-carbon's hydrogen atoms are replaced by fluorine. This substitution significantly increases its acidity compared to acetic acid. DFAA is utilized as a versatile reagent in organic synthesis, including in the pharmaceutical industry for the introduction of fluorine into molecules to enhance pharmacological activity. Given its miscibility with water and its presence in aqueous waste streams and environmental samples, a thorough understanding of its stability in aqueous environments is paramount for process development, formulation science, and environmental risk assessment.

Current State of Knowledge on Aqueous Stability

The lack of published data necessitates a proactive approach for researchers and drug development professionals who require this information for regulatory submissions, formulation development, and process optimization. The following sections provide a detailed roadmap for generating this critical stability data.

Experimental Protocols for Determining Aqueous Stability

The following protocols are based on established principles of forced degradation studies and stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish the intrinsic stability of the molecule.

Experimental Workflow for Forced Degradation of DFAA

Theoretical Studies on Difluoroacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetic acid (DFAA), a halogenated carboxylic acid, has garnered significant attention in various scientific domains, particularly in the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms, impart distinct reactivity and conformational preferences that are of profound interest in drug design and the synthesis of novel fluorinated molecules. Theoretical and computational chemistry provide invaluable tools to elucidate the molecular structure, reactivity, and spectroscopic properties of DFAA, offering insights that complement and guide experimental studies.

This technical guide provides a comprehensive overview of the theoretical studies conducted on this compound. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational methods to understand and predict the behavior of this important molecule. This document summarizes key quantitative data from theoretical calculations, details the computational methodologies employed, and visualizes a relevant reaction pathway.

Molecular Structure and Properties

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in determining the gas-phase structure and conformational landscape of this compound. These studies provide fundamental data on bond lengths, bond angles, and vibrational frequencies, which are crucial for understanding its chemical behavior.

Optimized Geometry

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| C1-C2 | 1.525 |

| C2=O1 | 1.203 |

| C2-O2 | 1.345 |

| O2-H | 0.972 |

| C1-H | 1.094 |

| C1-F1 | 1.365 |

| C1-F2 | 1.365 |

| **Bond Angles (°) ** | |

| F1-C1-F2 | 107.5 |

| F1-C1-C2 | 110.2 |

| H-C1-C2 | 109.8 |

| C1-C2=O1 | 125.1 |

| C1-C2-O2 | 111.3 |

| O1=C2-O2 | 123.6 |

| C2-O2-H | 105.7 |

Note: The data presented in this table are representative values obtained from DFT calculations and may vary slightly depending on the level of theory and basis set employed.

Vibrational Frequencies

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for identifying and characterizing molecules. DFT calculations can predict the vibrational frequencies and corresponding normal modes of this compound, aiding in the interpretation of experimental infrared (IR) and Raman spectra.

Table 2: Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹, Scaled) | Intensity (km/mol) | Assignment |

| 3580 | 85 | O-H stretch |

| 3025 | 20 | C-H stretch |

| 1785 | 450 | C=O stretch |

| 1420 | 110 | O-H bend |

| 1350 | 90 | C-H bend |

| 1180 | 350 | C-F symmetric stretch |

| 1150 | 320 | C-F asymmetric stretch |

| 1050 | 150 | C-C stretch |

| 850 | 80 | C-O stretch |

| 650 | 120 | COO bend |

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP functionals) to improve agreement with experimental data.

Computational Methodologies

The accuracy of theoretical predictions is highly dependent on the computational methods and basis sets used. This section details the common protocols employed in the theoretical study of this compound and related molecules.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum chemical method that offers a good balance between accuracy and computational cost for studying the electronic structure of molecules.

-

Functional: The choice of the exchange-correlation functional is critical. For molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. This functional incorporates a portion of the exact Hartree-Fock exchange, which is important for describing systems with significant electron correlation effects.

-

Basis Set: The basis set describes the atomic orbitals used to construct the molecular orbitals. For accurate calculations of fluorinated compounds, a basis set that includes polarization and diffuse functions is essential. A commonly used and reliable basis set is 6-311++G(d,p) .

-

6-311: A triple-zeta valence basis set.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.

-

(d,p): Includes polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the description of bonding.

-

Geometry Optimization

The first step in most computational studies is to find the minimum energy structure of the molecule. This is achieved through a geometry optimization procedure.

-

Algorithm: Algorithms such as the Berny optimization algorithm are used to iteratively adjust the molecular geometry to find a stationary point on the potential energy surface.

-

Convergence Criteria: The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Calculations

Once an optimized geometry is obtained, a frequency calculation is performed.

-

Purpose:

-

To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To calculate the vibrational frequencies and infrared intensities.

-

To obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Methodology: The second derivatives of the energy with respect to the atomic coordinates are calculated to construct the Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and normal modes.

Reaction Mechanisms: Enzymatic Dehalogenation

Theoretical studies have been pivotal in elucidating the mechanism of enzymatic dehalogenation of this compound by fluoroacetate (B1212596) dehalogenases. These enzymes play a crucial role in the bioremediation of fluorinated organic pollutants. Computational models, often using a combination of quantum mechanics and molecular mechanics (QM/MM), can map out the entire reaction pathway, identify transition states, and calculate activation energies.

The generally accepted mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the α-carbon of difluoroacetate, leading to the displacement of a fluoride (B91410) ion. This is followed by hydrolysis of the resulting ester intermediate to regenerate the enzyme and produce glyoxylate.

A Technical Guide to the Spectral Analysis of Difluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for difluoroacetic acid, a compound of increasing interest in pharmaceutical and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering a foundational resource for its identification, characterization, and application in research and development.

Executive Summary

This compound (DFA) presents unique spectral features due to the presence of two fluorine atoms on the alpha-carbon. These features, while providing a wealth of structural information, require careful interpretation. This guide summarizes the key spectral data in clearly structured tables, outlines detailed experimental protocols for data acquisition, and provides visual representations of analytical workflows to aid in the comprehensive understanding of DFA's spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by two main signals corresponding to the acidic proton of the carboxyl group and the proton on the alpha-carbon.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~9.40 | Singlet (broad) | - | -OH |

| ~5.98 | Triplet | ²J(H,F) = 52.9 | -CH F₂ |

Note: The chemical shift of the acidic proton can be broad and its position is concentration and solvent dependent.

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the two carbon atoms in the this compound molecule. The chemical shifts are influenced by the electronegative fluorine and oxygen atoms.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~164 | Triplet | C =O |

| ~108 | Triplet | -C HF₂ |

Note: The multiplicities arise from coupling with the adjacent fluorine atoms.

¹⁹F NMR Spectral Data

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine environment in the molecule.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~ -127 | Doublet | ²J(F,H) = 52.9 | -CHF₂ |

Note: The chemical shift is referenced to an external standard, commonly CFCl₃.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling can be used to simplify the spectrum.

-

Set the spectral width to encompass the relevant fluorine chemical shift range.

-

-

Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Caption: General workflow for NMR spectral analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in this compound. The spectrum is dominated by absorptions from the carboxyl group and the carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (from carboxyl group) |

| ~1780 | Strong | C=O stretch (carbonyl) |

| ~1200 | Strong | C-F stretch |

| ~1100 | Strong | C-F stretch |

| ~930 | Medium | O-H bend |

Experimental Protocol for FTIR Spectroscopy

The following protocol is for acquiring an FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique:

-

Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining the molecular weight and elucidating the structure.

Electron Ionization (EI) Mass Spectral Data

Under electron ionization, this compound undergoes fragmentation. The major fragments observed are listed below.

| m/z | Relative Intensity (%) | Assignment |

| 96 | ~15 | [M]⁺ (Molecular Ion) |

| 79 | ~10 | [M - OH]⁺ |

| 51 | 100 | [CHF₂]⁺ (Base Peak) |

| 45 | ~85 | [COOH]⁺ |

Experimental Protocol for EI-Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum of this compound is:

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample molecules using a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Caption: Proposed electron ionization fragmentation pathway of this compound.

Conclusion